Product packaging for 3',4'-Dichloroacetophenone(Cat. No.:CAS No. 2642-63-9)

3',4'-Dichloroacetophenone

Cat. No.: B029711
CAS No.: 2642-63-9
M. Wt: 189.04 g/mol
InChI Key: WBPAOUHWPONFEQ-UHFFFAOYSA-N
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Description

Significance of Halogenated Acetophenones in Organic Chemistry

Halogenated acetophenones are a class of organic compounds that hold considerable importance in synthetic and medicinal chemistry. The introduction of halogen atoms into the acetophenone (B1666503) structure is a fundamental strategy used to modify the chemical and biological properties of the molecule. This halogenation significantly influences the compound's reactivity and its interactions with biological systems. nih.gov

One of the primary values of halogenated acetophenones lies in their function as versatile synthetic building blocks. The presence of halogen atoms and the ketone functional group makes them key precursors for creating a wide range of more complex organic molecules. For instance, α-haloketones are crucial in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, some of which exhibit notable biological activity. researchgate.net The reactivity of the α-carbon and the carbonyl carbon makes these compounds pivotal for the orchestrated synthesis of diverse heterocyclic systems. researchgate.net

Furthermore, halogenated compounds are prevalent in active pharmaceutical ingredients (APIs) and agrochemicals, constituting about 20% and 30% of these sectors, respectively. rsc.org While fluorine and chlorine are common in final drug products, brominated and iodinated intermediates are frequently used in synthesis, particularly with the rise of cross-coupling chemistry. rsc.org The process of halogenation, though often requiring reactive and toxic reagents like elemental halogens, is a critical transformation in organic synthesis. rsc.orgopenstax.org

Overview of 3',4'-Dichloroacetophenone as a Research Target

This compound (DCAP) is an aromatic ketone that has attracted attention from researchers in various scientific fields. Its utility as a precursor in the synthesis of other molecules, such as chalcones and various bioactive compounds, is well-documented. The compound serves as a useful starting material in organic synthesis. chemicalbook.com For example, it has been used in the preparation of substituted aryl aminothiazoles. chemicalbook.com

The biological activity of this compound is a significant focus of research. It is known to act as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites on macromolecules like proteins and DNA, which can alter cellular signaling and function. Studies have shown that it possesses inhibitory properties against the growth of bacteria and has been investigated for its potential in addressing infectious diseases. biosynth.com The mechanism of action often involves the inhibition of specific enzymes by binding to their active sites.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 2642-63-9 calpaclab.com
Molecular Formula C₈H₆Cl₂O calpaclab.com
Molecular Weight 189.04 g/mol calpaclab.com
Melting Point 72-76°C chemicalbook.comfluorochem.co.uk
Boiling Point 134-135°C at 12 mmHg chemicalbook.comfluorochem.co.uk
Appearance Solid fluorochem.co.uk
IUPAC Name 1-(3,4-dichlorophenyl)ethanone fishersci.ca

This compound undergoes various chemical reactions, including nucleophilic substitution due to the chlorine atoms, as well as oxidation and reduction reactions. One common synthesis method involves the chlorination of 4'-chloroacetophenone (B41964) in glacial acetic acid using gaseous chlorine and a ferric chloride catalyst.

Historical Context of Research on Dichloroacetophenone Derivatives

The study of acetophenone and its derivatives dates back to the 19th century. The first synthesis of acetophenone was achieved in 1857 by French chemist Charles Friedel. nih.gov However, the industrial synthesis, based on the Friedel-Crafts reaction of benzene (B151609) and acetic anhydride (B1165640), was not established until the early 20th century. nih.gov

Halogenation as a technique to modify organic molecules has long been a fundamental practice in synthetic chemistry. The introduction of halogens to the acetophenone structure allows for the modulation of its properties. Research into halogenated ketones has found that this process can occur through an acid-catalyzed formation of an enol intermediate. openstax.org The rate of this type of halogenation is dependent on the concentration of the ketone and the acid, but not the halogen itself. openstax.org

The position of the halogen substituents on the acetophenone ring has been shown to be critical. For example, studies comparing 3',4'-dichloro and 2',4'-dichloro isomers have revealed differences in reactivity and biological efficacy. The 3',4'-dichloro substitution pattern can lead to enhanced binding in certain enzyme pockets, while 2',4'-dichloro analogs have shown higher efficiency in specific biotransformations. The development of various dichloroacetophenone derivatives continues to be an active area of research, with studies designing novel inhibitors for therapeutic targets based on their structure. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O B029711 3',4'-Dichloroacetophenone CAS No. 2642-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)ethanone
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InChI

InChI=1S/C8H6Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPAOUHWPONFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062571
Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Molecular Weight

189.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2642-63-9
Record name 3′,4′-Dichloroacetophenone
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name 3',4'-Dichloroacetophenone
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name 1-(3,4-dichlorophenyl)ethan-1-one
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3',4'-Dichloroacetophenone

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396). This electrophilic aromatic substitution reaction provides a direct route to the desired ketone.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. google.comrsc.org In the context of this compound, this involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. wikipedia.org

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1,2-dichlorobenzene. quora.com The acylating agent is commonly acetyl chloride or acetic anhydride (B1165640). quora.com The reaction involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,2-dichlorobenzene. The two chlorine atoms on the benzene (B151609) ring are deactivating but direct the incoming acyl group primarily to the para position relative to one of the chlorine atoms, resulting in the formation of this compound.

While 1,2-dichlorobenzene is the direct precursor, other dichlorobenzene isomers can also be used. For instance, the acylation of 1,3-dichlorobenzene (B1664543) (m-dichlorobenzene) can lead to the formation of 2',4'-dichloroacetophenone (B156173). Similarly, the acylation of 1,4-dichlorobenzene (B42874) has been reported to produce 2',5'-dichloroacetophenone. guidechem.com The choice of dichlorobenzene isomer is therefore critical for achieving the desired substitution pattern on the acetophenone (B1666503) product.

The reaction between chlorobenzene (B131634) and acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) typically yields a mixture of ortho- and para-substituted products, with the para-isomer being the major product due to reduced steric hindrance. quora.com

Dichlorobenzene IsomerPrimary Acylation Product
1,2-DichlorobenzeneThis compound
1,3-Dichlorobenzene2',4'-Dichloroacetophenone
1,4-Dichlorobenzene2',5'-Dichloroacetophenone

The efficiency and selectivity of the Friedel-Crafts acylation are highly dependent on the reaction conditions and the catalyst system employed. researchgate.net A stoichiometric amount of the Lewis acid catalyst is generally required because both the starting material and the ketone product form complexes with it. wikipedia.orgresearchgate.net

Catalysts: Anhydrous aluminum trichloride (AlCl₃) is the most common and potent Lewis acid catalyst for this transformation. researchgate.netgoogle.com However, other Lewis acids such as ferric chloride (FeCl₃) and zinc oxide (ZnO) have also been explored as potentially more environmentally friendly and reusable alternatives. researchgate.netresearchgate.net Research has also been conducted on using solid acid catalysts like zeolites and ion-exchange resins to facilitate the reaction, offering advantages in terms of catalyst recovery and reuse. researchgate.net More recently, activated hematite (B75146) (α-Fe₂O₃) has been shown to be an effective heterogeneous catalyst for the Friedel-Crafts acylation of unactivated benzenes like chlorobenzene. epa.gov

Solvents: The choice of solvent can influence the reaction rate and the isomeric distribution of the products. Non-polar solvents such as carbon disulfide and carbon tetrachloride are often used. chemcess.com In some cases, the reaction is carried out using an excess of the aromatic substrate, which also serves as the solvent.

Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts through side reactions. Therefore, careful control of the temperature is necessary to optimize the yield of the desired product.

Acylating Agent: Both acetyl chloride and acetic anhydride can be used as acylating agents. quora.com Acetic anhydride is sometimes preferred as it can lead to higher yields and fewer side reactions compared to acetyl chloride.

ParameterConditionImpact
CatalystStoichiometric AlCl₃Drives the reaction by forming the acylium ion. researchgate.net
Catalyst AlternativesZeolites, ZnO, α-Fe₂O₃Offer reusability and greener reaction conditions. researchgate.netresearchgate.netepa.gov
Acylating AgentAcetyl chloride or Acetic anhydrideAcetic anhydride may provide higher yields.
SolventNon-polar solvents or excess aromatic substrateInfluences reaction rate and product distribution. chemcess.com
TemperatureControlled, often elevatedBalances reaction rate with byproduct formation.

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency of the Friedel-Crafts acylation for producing dichloroacetophenone isomers is generally good, with yields often exceeding 60%. However, the selectivity can be a challenge, particularly in preventing the formation of other isomers and poly-acylated products.

The choice of acylating agent significantly impacts the efficiency. For the synthesis of 2',4'-dichloroacetophenone from m-dichlorobenzene, using acetic anhydride has been reported to give yields of 62-65%, which is higher than the 48-52% yield obtained with acetyl chloride. This is attributed to fewer side reactions with acetic anhydride.

The catalyst system also plays a crucial role. While traditional Lewis acids like AlCl₃ are effective, their use in stoichiometric amounts leads to significant waste. researchgate.net The development of reusable solid acid catalysts like zeolites is a step towards more sustainable and efficient processes. Zeolite Y, for instance, has been identified as a promising catalyst in this regard. researchgate.net

The regioselectivity of the acylation is primarily governed by the directing effects of the chlorine substituents on the benzene ring. For 1,2-dichlorobenzene, the main product is this compound due to the ortho- and para-directing nature of the chlorine atoms, with the para-position being sterically more accessible.

Derivatization Strategies and Synthesis of Related Compounds

This compound serves as a versatile starting material for the synthesis of a variety of other compounds through transformations of its functional groups.

Halogenation Reactions on the Acetophenone Side Chain

The acetyl group of this compound can undergo halogenation at the α-carbon (the carbon adjacent to the carbonyl group). This reaction is a key step in the synthesis of various biologically active molecules and intermediates.

The bromination of this compound at the α-position leads to the formation of 2-bromo-3',4'-dichloroacetophenone. googleapis.combiosynth.com This transformation can be achieved using brominating agents such as elemental bromine or N-bromosuccinimide (NBS). The reaction often requires a catalyst, such as a Lewis acid, or an initiator for radical reactions when using NBS. For instance, the bromination of 2',4'-dichloroacetophenone can be carried out with bromine in the presence of a Lewis acid like FeCl₃ or AlCl₃ at controlled temperatures to prevent di-bromination.

Similarly, chlorination of the side chain can be performed. For example, the chlorination of m-bromoacetophenone using a chlorinating agent can produce 2-chloro-3'-bromoacetophenone. google.com A patent describes the side-chain chlorination of various ring-substituted acetophenones to yield the corresponding 2,2-dichloro derivatives. googleapis.com

These α-haloacetophenones are valuable synthetic intermediates due to the reactivity of the carbon-halogen bond, which allows for subsequent nucleophilic substitution reactions to introduce other functional groups.

Introduction of Amine Functionalities

The incorporation of amino groups into the this compound framework is a key strategy for the synthesis of various biologically active compounds.

One common amino-substituted derivative is 4-amino-3,5-dichloroacetophenone. A primary synthetic route to this compound involves the direct chlorination of 4-aminoacetophenone. guidechem.comchemicalbook.com This reaction is typically carried out using chlorine gas dissolved in glacial acetic acid at low temperatures. chemicalbook.com The crude product can then be purified by recrystallization from ethanol. guidechem.com

Another approach involves the nucleophilic amination of a dichlorinated acetophenone precursor. For instance, 2-amino-2',4'-dichloroacetophenone (B112451) can be synthesized via nucleophilic aromatic substitution (NAS) on 2',4'-dichloroacetophenone using ammonia (B1221849) or primary amines at high temperatures, often with a copper(I) iodide catalyst.

Starting MaterialReagent(s)SolventTemperatureProductYieldReference
4-AminoacetophenoneChlorine80% Acetic Acid15°C4-Amino-3,5-dichloroacetophenone52%
4-AminoacetophenoneChlorine in Glacial Acetic AcidGlacial Acetic Acid5°C4-Amino-3,5-dichloroacetophenone- guidechem.comchemicalbook.com
4'-(substituted)amino-2-(substituted)aminoacetophenoneChlorine GasEthyl alcohol or t-butyl alcohol0-10°C4'-(substituted)-amino-2-(substituted)amino-3',5'-dichloroacetophenone- google.com

Achieving regioselectivity in the amination of this compound can be challenging. However, modern catalytic systems, such as those used in the Buchwald-Hartwig amination, offer powerful tools for the selective formation of C-N bonds. eie.grwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a high degree of control over the position of the incoming amino group, depending on the ligand and reaction conditions employed. eie.grwikipedia.org While specific applications to this compound are part of a broader field of research, the principles of the Buchwald-Hartwig reaction suggest its potential for the regioselective synthesis of amino-substituted dichloroacetophenones. eie.gr The choice of phosphine (B1218219) ligands is crucial in these reactions, with bulky, electron-rich ligands often promoting the desired coupling. wikipedia.org

Diversification via Condensation and Coupling Reactions

Condensation and coupling reactions provide powerful avenues for extending the molecular framework of this compound, leading to a diverse array of derivatives.

The Claisen-Schmidt condensation is a widely used reaction for this purpose. mdpi.comijfmr.comijbpas.com It involves the base-catalyzed reaction of this compound with an aromatic or heteroaromatic aldehyde to form chalcones (1,3-diaryl-2-propen-1-ones). mdpi.comijfmr.com These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazolines, by subsequent reaction with reagents like phenylhydrazine. mdpi.com

Transition metal-catalyzed cross-coupling reactions are also instrumental in the functionalization of this compound. The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, can be used to form C-C bonds. For example, palladium complexes derived from this compound thiosemicarbazone have been investigated as catalysts for the Suzuki-Miyaura reaction. eie.gr The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes and has been reported with catalysts derived from related structures. eie.grfu-berlin.deorganic-chemistry.org

Reaction TypeReactantsCatalyst/ReagentsProduct TypeReference
Claisen-Schmidt CondensationThis compound, Aryl/Heteroaryl AldehydeKOH, EthanolChalcone (B49325) mdpi.comijfmr.comijbpas.com
Suzuki-Miyaura CouplingThis compound thiosemicarbazone derived Pd complex, Aryl BromidesK3PO4, DMFBiaryl eie.gr
Heck ReactionAryl Bromides, n-Butyl AcrylatePd complexesArylated Alkene eie.gr

Synthesis of Substituted Acetophenone Derivatives from this compound

This compound serves as a versatile starting material for the synthesis of a wide range of substituted acetophenone derivatives. These transformations often involve modifications at the aromatic ring or the acetyl group.

For example, the chalcones synthesized via Claisen-Schmidt condensation are themselves a class of substituted acetophenone derivatives. mdpi.comijfmr.com These can be further modified, for instance, by cyclization with hydrazine (B178648) derivatives to yield dihydropyrazoles. mdpi.com Additionally, the chloro substituents on the aromatic ring can potentially be replaced through nucleophilic aromatic substitution reactions under specific conditions, although this is generally less facile than substitution at the α-carbon. The carbonyl group can also be reduced to a hydroxyl group, leading to the corresponding alcohol derivative.

Starting MaterialReagent(s)Reaction TypeProductReference
This compoundSubstituted Benzaldehyde, KOH, EthanolClaisen-Schmidt Condensation(E)-1-(3,4-dichlorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone) mdpi.com
Chalcone from this compoundPhenylhydrazine hydrochloride, Acetic AcidCyclizationDihydropyrazole derivative mdpi.com
2'-Hydroxy-5'-chloroacetophenoneChlorine, Acetic Acid, Sodium AcetateElectrophilic Aromatic Substitution2'-Hydroxy-3',5'-dichloroacetophenone asianpubs.org
2-Hydroxy-3,5-dichloroacetophenoneBenzoyl chloride, NaOHAcylation2-Benzoyloxy-3,5-dichloroacetophenone derpharmachemica.com

Advanced Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carbonyl Group in 3',4'-Dichloroacetophenone

The carbonyl group is a key functional group in this compound, and its reactivity is significantly influenced by the electronic effects of the dichlorinated aromatic ring. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org The presence of two electron-withdrawing chlorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making this compound more reactive towards nucleophiles compared to unsubstituted acetophenone (B1666503). libretexts.org

Nucleophilic Additions and Condensations

This compound readily undergoes nucleophilic addition reactions at the carbonyl carbon. libretexts.org A variety of nucleophiles, including amines, thiols, and carbanions, can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield the corresponding addition product.

One important class of reactions involving nucleophilic addition is condensation reactions. For instance, this compound can participate in Claisen-Schmidt condensations with aldehydes to form chalcones. smolecule.com These reactions are typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. smolecule.com The resulting chalcones are versatile intermediates for the synthesis of various heterocyclic compounds.

Reduction Reactions and Product Stereochemistry

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(3,4-dichlorophenyl)ethanol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemistry of the reduction product can be influenced by the choice of reducing agent and reaction conditions.

Biocatalytic reductions of α-haloacetophenones, including derivatives of this compound, have been investigated for the synthesis of enantiomerically pure alcohols. kfupm.edu.sa For example, the asymmetric reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanol is a crucial step in the synthesis of the antidepressant drug sertraline. kfupm.edu.sa Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can catalyze the stereoselective reduction of the ketone, yielding a specific enantiomer of the alcohol product. ntnu.no The stereochemical outcome is dictated by the enzyme's active site, which preferentially binds the substrate in a particular orientation. kfupm.edu.sa

Influence of Dichloro-Substitution on Aromatic Ring Reactivity

The two chlorine atoms on the aromatic ring of this compound have a profound effect on the reactivity of the ring towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

The acetyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. minia.edu.eg The chlorine atoms are also deactivating but are ortho, para-directing. In this compound, the directing effects of the acetyl group and the chlorine atoms are in opposition. The acetyl group directs incoming electrophiles to the 5' position, while the chlorine atoms direct to the 2' and 6' positions. The actual substitution pattern will depend on the specific electrophile and reaction conditions. For instance, Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with acetyl chloride in the presence of aluminum chloride yields this compound, indicating that the acetyl group is introduced at the 4'-position.

Catalytic Reactions Involving this compound

This compound can serve as a substrate in various catalytic reactions. For example, it can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. molaid.com In these reactions, the carbon-chlorine bonds can be activated by a palladium catalyst, allowing for the coupling of the dichlorinated aromatic ring with other organic molecules.

Furthermore, catalytic transfer hydrogenation is a method used for the reduction of ketones like this compound. This process often employs a metal catalyst and a hydrogen donor, such as isopropanol. rsc.org The development of efficient and selective catalysts for these transformations is an active area of research.

Asymmetric Transformations and Enantioselective Synthesis

The prochiral nature of the carbonyl group in this compound makes it a valuable substrate for asymmetric transformations, leading to the synthesis of enantiomerically enriched products, particularly chiral alcohols. These chiral building blocks are of significant interest in the pharmaceutical and fine chemical industries.

Research into the enantioselective synthesis involving this compound and its analogs has primarily centered on the asymmetric reduction of the ketone. Both biocatalytic and chemocatalytic methods have been explored to achieve high levels of stereocontrol.

Biocatalytic Reductions: Microbial and enzymatic reductions offer a green and highly selective approach to producing chiral alcohols. While direct enzymatic reduction data for this compound is limited in the provided search results, studies on structurally similar analogs highlight the potential of this method. For instance, strains of the yeast Yarrowia lipolytica have been shown to efficiently reduce 2',4'-dichloroacetophenone (B156173), an isomer of the target compound, with enantiomeric excesses (ee) exceeding 70%. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the asymmetric reduction of ketones to alcohols, and mutants of TeSADH (from Thermoanaerobacter pseudoethanolicus) have been used for the asymmetric reduction of various α-haloacetophenone analogs. kfupm.edu.sa The optically active alcohol, 2-chloro-1-(3,4-dichlorophenyl)ethanol, derived from the reduction of 2-chloro-3',4'-dichloroacetophenone, is a crucial intermediate in the synthesis of the antidepressant drug sertraline. kfupm.edu.sa

Chemocatalytic Reductions: Chiral catalysts based on transition metals and organocatalysts have been successfully employed for the enantioselective reduction of acetophenones. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalytic systems, for example, are effective for the asymmetric hydrogenation of ketones under hydrogen pressure, achieving enantiomeric excesses greater than 90% for related substrates. Another approach involves asymmetric transfer hydrogenation, which often utilizes a chiral catalyst and a hydrogen donor like isopropanol.

Furthermore, enantioselective organocatalytic methods have been developed. For example, imidazolidinone catalysts can activate α,β-unsaturated aldehydes towards conjugate reduction, a strategy that demonstrates the potential of organocatalysis for creating chiral centers. caltech.edu While not a direct reduction of this compound, this illustrates the principle of using small organic molecules to induce enantioselectivity. The addition of Grignard reagents to acetophenones in the presence of chiral ligands, such as those derived from BINOL (1,1'-Bi-2-naphthol), also represents a pathway to chiral tertiary alcohols. rug.nl

Investigations into Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is fundamental to optimizing reaction conditions, predicting product distributions, and elucidating reaction mechanisms.

Thermodynamic Studies: Thermochemical data for this compound has been experimentally determined, providing insight into its stability and energetic properties. A key study focused on the thermochemistry of dichloroacetophenone isomers, including the 3',4'-substituted variant. axeleratio.com The standard molar enthalpies of formation in the gaseous phase provide a quantitative measure of the molecule's stability relative to its constituent elements. This data is crucial for calculating the enthalpy changes of reactions (ΔH°_rxn) involving this compound.

Interactive Data Table: Thermodynamic Properties of this compound

PropertyValuePhase
Standard Molar Enthalpy of Formation-217.5 ± 4.1 kJ/molGaseous
Standard Molar Enthalpy of Vaporization (298.15 K)75.3 ± 1.1 kJ/molLiquid to Gas
Standard Molar Enthalpy of Sublimation (298.15 K)100.2 ± 1.3 kJ/molSolid to Gas

Note: Data sourced from a thermochemical study on dichloroacetophenone isomers. axeleratio.com This interactive table allows for sorting and filtering of the presented data.

Kinetic Investigations: Kinetic studies on the reactions of aromatic ketones provide a framework for understanding the reactivity of this compound. For example, the rate of reaction for benzophenone (B1666685) with dimethylmagnesium was found to follow a bimolecular kinetic expression: rate = k[Me₂Mg][Ph₂CO]. dss.go.th This suggests that the reaction proceeds through a transition state involving both reactants. Such studies on this compound would help determine the reaction order, rate constants, and activation energies for its various transformations. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to influence the electrophilicity of the carbonyl carbon, thereby affecting the kinetics of nucleophilic addition reactions compared to unsubstituted acetophenone.

Computational chemistry, using methods like Density Functional Theory (DFT), is also a powerful tool for investigating reaction kinetics. uwindsor.ca It allows for the calculation of potential energy surfaces, the identification of transition states, and the determination of activation barriers, offering a molecular-level understanding of the reaction pathway. uwindsor.ca

Role of Catalysts in Modifying Reaction Pathways

Catalysts are essential for controlling the reactivity of this compound, enabling selective transformations that would otherwise be difficult to achieve. Different types of catalysts can steer the reaction towards various outcomes, including acylation, reduction, substitution, and carbon-carbon bond formation.

Lewis Acid Catalysis: The most common synthesis of this compound itself relies on a Lewis acid catalyst, typically aluminum chloride (AlCl₃). google.com In this Friedel-Crafts acylation reaction, the catalyst activates the acylating agent (acetyl chloride), generating a highly electrophilic acylium ion that then attacks the electron-rich 1,2-dichlorobenzene ring.

Transition Metal Catalysis: Transition metal complexes are versatile catalysts for a wide range of transformations.

Hydrogenation/Reduction: As mentioned, chiral ruthenium-bisphosphine complexes are highly effective for asymmetric hydrogenation of the ketone functionality. google.com

Coupling Reactions: Palladium catalysts are widely used in cross-coupling reactions. For derivatives of this compound, such as a nitrated version, a palladium catalyst can be used to selectively reduce the nitro group to an amine. smolecule.com Dinuclear palladium complexes incorporating thiosemicarbazone ligands derived from this compound have been investigated as catalyst precursors for Suzuki coupling reactions. molaid.com

Oxidation: The Baeyer-Villiger oxidation, which converts a ketone to an ester, can be performed on acetophenone derivatives. googleapis.com This reaction can be catalyzed by various acids and is accelerated by certain peroxy acids in the presence of appropriate solvents. googleapis.com

Organocatalysis and Biocatalysis:

Organocatalysts: Chiral organic molecules can catalyze enantioselective reactions. Proline derivatives, for example, can catalyze asymmetric aldol (B89426) reactions between ketones and aldehydes, facilitating C-C bond formation.

Biocatalysts: Enzymes and whole-cell systems provide a highly specific and environmentally benign catalytic approach. The use of yeast strains like Yarrowia lipolytica for the asymmetric reduction of related dichloroacetophenones demonstrates the potential of biocatalysis to produce valuable chiral intermediates from this class of compounds.

Interactive Data Table: Catalytic Systems for this compound and Analogs

Reaction TypeCatalyst SystemSubstrate/Product Type
Friedel-Crafts AcylationAlCl₃ (Lewis Acid)Synthesis of this compound
Asymmetric HydrogenationRu-(BINAP) (Transition Metal)Ketone to Chiral Alcohol
Asymmetric Reductive AminationRuthenium-bisphosphine (Transition Metal)Ketone to Chiral Amine
Asymmetric ReductionYarrowia lipolytica (Biocatalyst)Ketone to Chiral Alcohol
Nitro Group ReductionPalladium on Carbon (Transition Metal)Nitroacetophenone to Aminoacetophenone
Asymmetric Grignard AdditionCopper-BINOL derivatives (Transition Metal)Ketone to Chiral Tertiary Alcohol

This interactive table summarizes various catalytic systems and their applications in the chemistry of this compound and related compounds.

Spectroscopic Characterization and Computational Chemical Studies

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural details of 3',4'-dichloroacetophenone. Each technique offers unique information, and together they provide a complete picture of the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy provides precise information about the chemical environment of the protons. The application of NMR can also extend to conformational analysis, which studies the spatial arrangement of atoms that can be interconverted by rotation about single bonds. auremn.org.br

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows distinct signals that correspond to the methyl and aromatic protons. The methyl group (CH₃) adjacent to the carbonyl appears as a sharp singlet, while the protons on the dichlorinated phenyl ring appear as a set of coupled multiplets.

The specific chemical shifts (δ) and coupling constants (J) are crucial for assigning each proton to its correct position on the aromatic ring. rsc.org Analysis of these parameters helps to confirm the 3',4'-substitution pattern. While the rotation around the C(phenyl)-C(carbonyl) bond is typically fast at room temperature, advanced NMR experiments and computational modeling could be used to study the conformational preferences and rotational energy barriers. auremn.org.br

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
CH₃2.60Singlet (s)N/A
H-6'7.45Doublet (d)8.4
H-2'7.85Doublet (d)2.4
H-5'7.95Doublet of doublets (dd)8.4, 2.4

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a unique "fingerprint," allowing for identification and structural analysis. The analysis of these spectra is often supported by quantum chemical calculations to assign specific absorption bands to corresponding molecular vibrations. nih.gov

The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp band appears in the region of 1685 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The presence of chlorine substituents on the benzene (B151609) ring is confirmed by C-Cl stretching vibrations, which are typically observed in the fingerprint region of the spectrum, such as the band noted at 760 cm⁻¹. Other bands in the spectrum correspond to C-H stretching and bending modes of the methyl group and the aromatic ring, as well as skeletal vibrations of the phenyl ring.

Vibrational ModeWavenumber (cm⁻¹)TechniqueReference
Carbonyl (C=O) Stretch1685IR (KBr)
Carbon-Chlorine (C-Cl) Stretch760IR (KBr)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. acdlabs.com

For this compound (C₈H₆Cl₂O), the molecular weight is 189.04 g/mol . In the mass spectrum, the molecular ion peak ([M]⁺) would appear as a characteristic cluster of peaks around m/z 188, 190, and 192. This isotopic pattern is due to the presence of two chlorine atoms, which have two common isotopes, ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion provides further structural information. For ketones, common fragmentation pathways include alpha-cleavage and the McLafferty rearrangement. libretexts.org For this compound, the most likely fragmentation pathways are:

Alpha-cleavage: Loss of a methyl radical (•CH₃, mass 15) to form the stable 3,4-dichlorobenzoyl cation at m/z 173/175/177. This is often a prominent peak.

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule (CO, mass 28) from the benzoyl cation to yield a dichlorophenyl cation at m/z 145/147/149.

Analysis of these characteristic fragment ions allows for the unambiguous confirmation of the compound's structure. asm.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice. iucr.org

While X-ray diffraction studies have been performed on various substituted acetophenone (B1666503) derivatives, establishing their molecular geometries and packing in the solid state, specific crystallographic data for this compound is not prominently available in reviewed literature. iucr.orgnih.gov A hypothetical study would involve growing a single crystal of the compound and analyzing its diffraction pattern. The expected results would reveal the planarity of the phenyl ring, the geometry of the acetyl group, and the torsion angle between the plane of the phenyl ring and the carbonyl group. Furthermore, it would elucidate any non-covalent interactions, such as halogen bonding or π–π stacking, that stabilize the crystal structure.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems. esqc.org It has become a standard tool for predicting molecular properties. For molecules like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), are employed to: nih.gov

Optimize Molecular Geometry: Determine the lowest energy structure, predicting bond lengths and angles that can be compared with experimental data.

Calculate Vibrational Frequencies: Predict IR and Raman spectra. Comparing these theoretical spectra with experimental ones aids in the accurate assignment of vibrational bands. nih.gov

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. science.govscience.gov

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is key to predicting how the molecule will interact with other reagents. For this compound, the oxygen atom of the carbonyl group is expected to be the most negative region, while the protons of the aromatic ring would be positive regions.

Computational MethodPredicted PropertiesSignificance
Geometry OptimizationBond lengths, bond angles, dihedral anglesProvides the most stable 3D structure of the molecule.
Frequency CalculationIR and Raman spectraAids in the assignment of experimental vibrational spectra. nih.gov
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energies and energy gapIndicates chemical reactivity, kinetic stability, and electronic transitions. science.gov
Molecular Electrostatic Potential (MEP)Electron density and charge distributionIdentifies reactive sites for electrophilic and nucleophilic attack.

Compound Index

Compound Name
This compound
2',3'-Dichloroacetophenone
4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate
3,4-dimethoxyaniline
2-amino-5-chloropyridine

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of this compound can be understood at an atomic level. These simulations model the movement of atoms and molecules over time, providing detailed insights into conformational flexibility and the nature of intermolecular interactions, which are crucial for understanding its chemical reactivity and biological activity.

Conformational sampling for this compound primarily focuses on the rotation around the single bond connecting the acetyl group to the dichlorinated phenyl ring. This rotation gives rise to different conformers, with the planarity of the molecule being a key variable. Computational studies on similar substituted acetophenones indicate that the molecule likely settles into a low-energy, planar conformer where the heavy atoms of the acetyl group and the phenyl ring lie in the same plane. researchgate.net However, thermal energy can induce rotations, leading to non-planar transient structures. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. For instance, studies on related α-haloacetophenones have revealed the presence of rotational isomerism, often between cis and gauche conformations where the relative positions of the halogen and oxygen atoms are key determinants of stability. researchgate.net

MD simulations are also instrumental in elucidating the intermolecular interactions between this compound and other molecules, such as solvents or biological macromolecules. These interactions are fundamental to its behavior in different chemical environments. The primary non-covalent interactions involving this compound include:

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with nucleophilic atoms like oxygen or nitrogen.

Hydrogen Bonding: The carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors.

π-π Stacking: The electron-deficient aromatic ring can participate in stacking interactions with other aromatic systems.

By simulating a system containing multiple this compound molecules or its solution in a specific solvent, MD trajectories can be analyzed to quantify these interactions. Radial distribution functions can reveal the preferred distances between interacting atomic sites, while interaction energy calculations can quantify the strength of different types of bonds. This information is invaluable for predicting how the molecule might orient itself within a crystal lattice or in the active site of an enzyme.

Interactive Data Table: Illustrative MD Simulation Parameters for this compound Analysis Below is a representative table of parameters and analyses that would be typical in an MD simulation study of this compound.

Simulation Parameter/AnalysisDescriptionTypical Value/MethodInformation Gained
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of the system.CHARMM, AMBER, OPLSDefines the physics of atomic interactions.
Solvent ModelRepresentation of the solvent environment.TIP3P (for water), Explicit solvent boxAllows for the study of solvation effects and solvent-solute interactions.
Simulation TimeThe total time duration of the molecular dynamics run.50-200 nsEnsures adequate sampling of conformational space.
Conformational AnalysisAnalysis of the rotational states around the C(ring)-C(acetyl) bond.Dihedral Angle DistributionIdentifies preferred molecular shapes and their relative populations.
RMSD (Root Mean Square Deviation)Measures the average distance between the atoms of superimposed structures.Calculated over trajectoryIndicates the stability and convergence of the simulation.
Radius of Gyration (Rg)Measures the compactness of the molecule's structure.Calculated over trajectoryProvides insight into conformational changes.
Interaction Energy AnalysisCalculation of the energy of non-covalent interactions between molecules.MMPBSA/GBSA, Pairwise energy calculationQuantifies the strength of intermolecular forces like halogen and hydrogen bonds.

In Silico Prediction of Reaction Mechanisms and Transition States

The prediction of reaction mechanisms and the characterization of their associated transition states are cornerstones of computational chemistry, providing insights that are often difficult to obtain through experimental means alone. mit.edu For this compound, which serves as a precursor in the synthesis of various bioactive molecules, in silico methods are employed to understand its reactivity, predict reaction outcomes, and optimize synthetic pathways. unife.it

Density Functional Theory (DFT) is the most common computational method used for these predictions. researchgate.nettandfonline.com By solving approximations of the Schrödinger equation, DFT can calculate the electronic structure and energy of molecules, allowing for the mapping of a reaction's potential energy surface. This surface connects reactants and products through a minimum energy path, the highest point of which is the transition state. ic.ac.uk

Key reactions of this compound that can be studied in silico include:

Nucleophilic Substitution: Reactions at the carbonyl carbon or substitution of the chlorine atoms on the aromatic ring.

Reduction of the Carbonyl Group: The conversion of the ketone to a secondary alcohol.

Condensation Reactions: Such as the Claisen-Schmidt condensation to form chalcones, where this compound acts as a reactant. biomedres.us

To predict a reaction mechanism, computational chemists model the reactant(s) and proposed intermediates and products. A transition state search is then performed to locate the saddle point on the potential energy surface connecting these states. ic.ac.uk The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Its energy, relative to the reactants, determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, in the reduction of the ketone group, computational models can compare different pathways, such as direct hydride attack versus a mechanism involving a catalyst. The calculated activation energies for each path can predict which will be kinetically favored. Similarly, for nucleophilic aromatic substitution, calculations can determine the relative energies of transition states for substitution at different positions, explaining the observed regioselectivity. The influence of the chlorine substituents on the electrophilicity of the aromatic ring's carbon atoms can be quantified through analysis of the calculated molecular orbitals and electrostatic potential. unife.it

Interactive Data Table: Computational Approaches for Reaction Mechanism Studies of this compound This table outlines the computational methods used to investigate the reaction mechanisms relevant to this compound.

Reaction TypeComputational MethodCalculated PropertiesInsights Provided
Nucleophilic Acyl AdditionDFT (e.g., B3LYP functional)Transition State Geometry, Activation Energy (ΔG‡)Predicts the stereochemical outcome and rate of addition to the carbonyl group.
Nucleophilic Aromatic SubstitutionDFT, Molecular Orbital AnalysisIntermediate (Meisenheimer complex) stability, Transition State EnergiesExplains regioselectivity and the activating/deactivating effect of substituents.
Ketone Reduction (e.g., with NaBH₄)DFT with solvent model (e.g., PCM)Reaction Energy Profile, Transition State Vibrational FrequenciesElucidates the step-by-step mechanism and confirms the identity of the transition state.
Claisen-Schmidt CondensationDFT, Transition State Theory (TST)Enolate Formation Energy, Aldol (B89426) Addition Barrier, Dehydration EnergyModels the formation of chalcone (B49325) derivatives and predicts reaction feasibility.

Pharmacological and Biological Activity Research

Antimicrobial Activity Investigations

Research into the pharmacological profile of acetophenone (B1666503) derivatives has revealed significant potential in the realm of antimicrobial agents. These investigations have explored their efficacy against various pathogens, including mycobacteria and fungi.

The global health threat posed by Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the development of new therapeutic agents. researchgate.net Acetophenone derivatives have emerged as a class of compounds with notable antimycobacterial properties. researchgate.net Studies have shown that chalcones synthesized from 3',4'-dichloroacetophenone exhibit considerable activity against the M. tuberculosis H37Rv strain. ijfmr.com

In one study, a series of chalcone (B49325) derivatives of this compound were synthesized and evaluated for their anti-tubercular effects. The results indicated that all the synthesized compounds displayed significant activity. ijfmr.com The mechanism for acetophenone derivatives is thought to be bacteriostatic, potentially involving the alkylation of intracellular target proteins. researchgate.netnih.gov Further research into related structures, such as substituted urea (B33335) derivatives prepared from 3,4-dichlorophenyl isocyanate, also showed that some compounds could inhibit the growth of M. tuberculosis H37Rv by 80-89% at a concentration of 6.25 µM, highlighting the potential of the 3,4-dichlorophenyl moiety in antimycobacterial drug design. nih.gov

Table 1: Anti-tubercular Activity of this compound Chalcone Derivatives
Compound DerivativeTarget OrganismActivity (MIC in µg/mL)Reference
Chalcones from 3,4-dichloroacetophenone (Series 3a-3o)M. tuberculosis H37RvConsiderable Activity ijfmr.com
Most potent chalcone (3o) with 2"-thienyl ringM. tuberculosis H37Rv5 ijfmr.com

The antifungal properties of acetophenone derivatives have been investigated against various plant and human pathogenic fungi. rsc.orgnih.govnih.gov Chalcones, a class of compounds derived from acetophenones, have demonstrated significant biological activities, including antifungal effects. ijfmr.com

A study involving the synthesis of novel chalcones through the condensation of this compound with various aromatic aldehydes revealed that the resulting compounds possessed significant antifungal activity against tested organisms. ijfmr.com Similarly, other research focusing on dichloro-substituted chalcones and their dihydropyrazole derivatives, originating from 3,4-dichloroacetophenone, confirmed their potential as antifungal agents. mdpi.com While effective, the minimum inhibitory concentration (MIC) values for these chalcones were generally higher than that of the standard antifungal drug, fluconazole. ijfmr.com The mechanism of action for some acetophenone derivatives is thought to involve targeting the fungal cell wall. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives
Compound TypeTarget OrganismsObserved ActivityReference
Chalcones (Series 3a-3o)Various FungiSignificant activity with varied MICs ijfmr.com
Dichloro-substituted ChalconesVarious FungiConfirmed antifungal potential mdpi.com
Mannich Bases (general acetophenone)Dermatophytes & YeastsPotent activity, some exceeding Amphotericin B thieme-connect.com

Anticancer Research and Target Interaction Studies

Derivatives of dichloroacetophenone have become a major focus in anticancer research due to their ability to target key metabolic pathways that are dysregulated in cancer cells.

Cancer cells frequently exhibit altered metabolism, characterized by increased aerobic glycolysis, a phenomenon known as the Warburg effect. sci-hub.ru The pyruvate (B1213749) dehydrogenase complex (PDC) is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. nih.gov Pyruvate dehydrogenase kinases (PDKs) inactivate PDC through phosphorylation, thereby promoting the Warburg effect. doi.orgdoi.org Overexpression of PDKs, particularly PDK1, is common in many cancers, including non-small-cell lung cancer (NSCLC), making it an attractive therapeutic target. researchgate.netdoi.orgdoi.org

2,2-dichloroacetophenone (DAP) was identified as an inhibitor of PDK1, though it demonstrated weak potency and poor selectivity. sci-hub.rudoi.orgresearchgate.net This discovery prompted extensive research into novel dichloroacetophenone analogs to develop more potent and selective inhibitors. sci-hub.runih.govdoi.org Studies on series of these analogs, including compounds with substitutions at the 3' and 4' positions of the phenyl ring, have led to the identification of significantly more effective PDK1 inhibitors. doi.orgnih.gov For example, a novel series of dichloroacetophenone biphenylsulfone ethers were developed, with some derivatives showing potent PDK1 inhibition with IC50 values in the nanomolar range. nih.govdoi.orgresearchgate.netdovepress.com These potent analogs reactivate the PDC, shifting cancer cell metabolism away from glycolysis and towards oxidative phosphorylation. sci-hub.ru

Table 3: PDK1 Inhibition by Dichloroacetophenone and its Analogs
CompoundDescriptionActivity MetricValueReference
2,2-dichloroacetophenone (DAP)Parent compoundPotencyWeak sci-hub.ru
Compound 64DAP analogKd vs PDK10.58 µM sci-hub.ru
Compound 31Dichloroacetophenone biphenylsulfone etherPDK1 Inhibition at 10 µM83% doi.org
Compound 31Dichloroacetophenone biphenylsulfone etherPDK1 IC5086 nM nih.govresearchgate.netdovepress.com
Compound 32Dichloroacetophenone biphenylsulfone etherPDK1 IC50140 nM nih.govresearchgate.netdovepress.com
Compound 6uNovel dichloroacetophenone derivativePDKs EC500.09 µM researchgate.netnih.gov

The therapeutic effect of dichloroacetophenone analogs is closely linked to their ability to induce programmed cell death (apoptosis) and modulate autophagy in cancer cells. sci-hub.ru By inhibiting PDK1, these compounds trigger a cascade of events leading to cell death. doi.org

Treatment of cancer cells, such as acute myeloid leukemia (AML) and NSCLC cell lines, with potent dichloroacetophenone analogs leads to the depolarization of the mitochondrial membrane, an increase in reactive oxygen species (ROS) production, and a decrease in lactate (B86563) formation. sci-hub.rudoi.orgnih.gov These metabolic shifts are key triggers for the intrinsic apoptotic pathway. nih.gov Studies have shown that treatment with these compounds results in the cleavage of pro-apoptotic proteins like PARP and Caspase 3, and a decrease in the expression of anti-apoptotic proteins such as BCL-2 and BCL-xL. nih.govnih.gov

Furthermore, PDK1 inhibition by dichloroacetophenone has been shown to suppress autophagy, a cellular recycling process that cancer cells can use to survive under stress. nih.govnih.govfrontiersin.org This is achieved by reducing the expression of key autophagy regulators like ULK1 and Beclin-1. nih.govnih.gov The chemical inhibition of PDK1 with dichloroacetophenone was sufficient to prevent the interaction between PDK1 and ULK1, leading to autophagy suppression. nih.govfrontiersin.org This dual action of inducing apoptosis while inhibiting pro-survival autophagy makes these compounds particularly effective anticancer agents. nih.govscielo.br

Intensive structure-activity relationship (SAR) studies have been crucial in transforming the original dichloroacetophenone (DAP) hit into highly potent and selective anticancer agents. doi.orgnih.govdovepress.comnih.gov These studies systematically modified the DAP scaffold to understand how chemical structure correlates with biological activity against PDK1 and cancer cell proliferation. doi.orgdovepress.com

Initial SAR studies explored the introduction of various substituents on the phenyl ring of the dichloroacetophenone core. doi.org It was found that introducing electron-donating groups, such as ethyl, isopropyl, and alkoxyl groups, at the para-position generally resulted in compounds with stronger antiproliferative effects and better PDK inhibitory activity. doi.org For instance, the analog designated as compound 64, which features a para-alkoxyl substitution, showed significantly improved potency and selectivity for PDK1 compared to the parent DAP. sci-hub.rudoi.org

Further exploration led to the design of novel scaffolds, such as dichloroacetophenone biphenylsulfone ethers. nih.govdovepress.com This was based on modeling a new hit compound (analog 9) binding to an allosteric pocket of PDK1. nih.govdovepress.comnih.gov This SAR-guided approach led to the discovery of compounds like 31 and 32, which exhibited potent PDK1 inhibition with IC50 values of 86 nM and 140 nM, respectively. nih.govdovepress.com These compounds also showed potent antiproliferative activity against NSCLC cell lines, with IC50 values in the sub-micromolar range, and demonstrated significant tumor suppression in xenograft mouse models. nih.govdoi.org These findings underscore the success of SAR in optimizing the dichloroacetophenone structure for enhanced anticancer efficacy. dovepress.com

Table 4: Structure-Activity Relationship of Dichloroacetophenone Analogs
Compound SeriesStructural ModificationImpact on ActivityReference
Para-substituted analogsAddition of electron-donating groups (ethyl, isopropyl, alkoxyl)Improved antiproliferative and PDKs inhibitory potency. doi.org
4'-alkoxy linked seriesTerminal lipophilic ester and lactam groupsImproved PDK1 inhibitory activity. nih.gov
4'-phenyloxy seriesIntroduction of Chlorine at the 4"-positionSignificantly promoted inhibitory activity. nih.govdovepress.com
Dichloroacetophenone biphenylsulfone ethersHybrid scaffold design based on allosteric pocket bindingLed to highly potent inhibitors (e.g., Cpd 31, 32) with nanomolar IC50 values. nih.govdovepress.com

Enzyme Inhibition Studies

Research into the pharmacological profile of this compound and its derivatives has revealed significant interactions with various enzyme systems. These interactions are fundamental to understanding their potential biological effects.

2-Bromo-3',4'-dichloroacetophenone, a derivative of this compound, has been identified as an inhibitor of carbonic anhydrase (CA). biosynth.com Carbonic anhydrases are a family of metalloenzymes that play a crucial role in catalyzing the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). nih.gov This reaction is vital for numerous physiological processes, including pH regulation and respiration. nih.gov

There are several isoforms of human carbonic anhydrase (hCA), such as the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov The inhibition of specific isoforms, particularly those linked to disease states like cancer (hCA IX and XII), is a significant area of pharmacological research. nih.gov The ability of 2-Bromo-3',4'-dichloroacetophenone to inhibit carbonic anhydrase suggests a potential role in modulating the physiological processes governed by this enzyme. biosynth.com

The mechanism of enzyme inhibition by haloacetophenones often involves the compound's electrophilic nature, which allows it to form covalent bonds with nucleophilic residues within an enzyme's active site, thereby altering its function. The bromine and chlorine atoms on the phenyl ring enhance the compound's reactivity and can influence its binding affinity. For instance, studies on the inhibition of human carbonic anhydrase B by similar bromo-compounds like bromoacetate (B1195939) have shown that the inhibitor modifies a histidine residue at the enzyme's active site through alkylation. nih.gov This suggests a possible mechanism for 2-bromo-3',4'-dichloroacetophenone, where the bromoacetyl group acts as an alkylating agent targeting key nucleophilic amino acids in the carbonic anhydrase binding pocket.

In a related context, extensive research on dichloroacetophenone (DAP) analogs as inhibitors of pyruvate dehydrogenase kinase 1 (PDHK1), an enzyme overexpressed in many cancer cells, provides detailed insights into binding mechanisms. nih.gov A DAP analog was found to bind to an allosteric pocket of PDHK1. nih.gov Structure-activity relationship (SAR) studies led to the discovery of highly potent inhibitors. nih.gov The binding mode for these inhibitors involves critical interactions within the allosteric site, including:

Hydrogen bonds with residues such as Asn100 and Phe180. nih.gov

A π–π stacking interaction with the phenyl ring of Phe180. nih.gov

Interactions with a hydrophobic core at the bottom of the pocket. nih.gov

The inhibitory activity of various dichloroacetophenone derivatives against PDHK1 highlights the importance of specific substitutions. For example, bis-chloro-substitution at the 3″,4″-positions of a linked phenyl ring resulted in a significant increase in the inhibitory rate. nih.gov

Table 1: PDHK1 Inhibition by Dichloroacetophenone Derivatives Data sourced from a study on novel dichloroacetophenone-based PDHK1 inhibitors. nih.gov

Investigation of Biological Mechanism of Action

The biological mechanism of action for this compound and its derivatives is linked to their ability to interfere with critical cellular pathways.

For the parent compound, this compound, a mechanism of action has been described in its activity against certain infectious organisms. It has been shown to inhibit the growth of Trichomonas vaginalis and Chlamydia species. biosynth.com The proposed mechanism involves the compound binding to an imine nitrogen, which in turn prevents the formation of an NAD-dependent enzyme essential for bacterial DNA synthesis. biosynth.com Furthermore, it is reported to inhibit P. aeruginosa through binding with phosphane groups on the organism's cell wall, which disrupts bacterial cell division. biosynth.com

For dichloroacetophenone derivatives that inhibit PDHK1, the mechanism of action relates to the modulation of cancer cell metabolism. nih.gov PDHK1 is a key negative regulator of the pyruvate dehydrogenase complex (PDC). nih.gov In many cancer cells, PDHK1 is overactive, leading to the phosphorylation and inactivation of PDC. This suppresses mitochondrial oxidative phosphorylation and forces the cells to rely on aerobic glycolysis for energy production, a phenomenon known as the "Warburg effect". nih.gov By inhibiting PDHK1, these dichloroacetophenone compounds prevent the inactivation of PDC. This restores the flow of pyruvate into the tricarboxylic acid (TCA) cycle, effectively shifting the cancer cell's metabolism away from glycolysis and towards the more efficient oxidative phosphorylation pathway, which can lead to reduced proliferation and cell death. nih.gov

Applications in Advanced Organic Synthesis

Role as Key Chemical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

3',4'-Dichloroacetophenone is a crucial building block in the synthesis of intermediates for several important APIs. A notable example is its role in the production of Sertraline, a widely used antidepressant. The synthesis involves the conversion of this compound to 4-(3,4-dichlorophenyl)-1-tetralone. alfa-industry.comchemicalbook.com This tetralone is a key intermediate that undergoes further reactions, including imination and stereoselective reduction, to ultimately yield Sertraline. alfa-industry.comgoogle.comresearchgate.net

While not a direct precursor, the structural motif of this compound is closely related to other pharmaceutical intermediates. For instance, 4-Amino-3,5-dichloroacetophenone is a known intermediate in the synthesis of the bronchodilator Clenbuterol and the antitussive drug gramtin. lookchem.com This highlights the importance of the dichloroacetophenone framework in medicinal chemistry.

Table 1: this compound in API Synthesis Pathways

Precursor/IntermediateResulting APITherapeutic Class
4-(3,4-Dichlorophenyl)-1-tetralone (from this compound)SertralineAntidepressant alfa-industry.comchemicalbook.com
4-Amino-3,5-dichloroacetophenone (related intermediate)ClenbuterolBronchodilator lookchem.com
4-Amino-3,5-dichloroacetophenone (related intermediate)GramtinAntitussive lookchem.com

Precursor for Heterocyclic Compound Synthesis

The chemical reactivity of this compound makes it an excellent starting point for the synthesis of various heterocyclic systems, which are core structures in many biologically active compounds.

A well-established application of this compound is in the Hantzsch thiazole (B1198619) synthesis. This involves the reaction of the α-haloketone derivative of this compound with a thiourea (B124793) or thioamide. The initial step is typically the bromination of this compound to form 2-bromo-3',4'-dichloroacetophenone. This α-bromoketone then readily undergoes condensation and cyclization with thiourea to yield 2-amino-4-(3,4-dichlorophenyl)thiazole. These substituted aryl aminothiazoles are valuable scaffolds in medicinal chemistry.

This compound serves as a precursor for the synthesis of 2-aroylbenzoxazoles. The synthesis first requires the conversion of this compound to its more reactive α-halogenated derivative, 2-bromo-3',4'-dichloroacetophenone, also known as 3,4-dichlorophenacyl bromide. chemicalbook.comsigmaaldrich.com This intermediate then reacts with 2-aminophenols. The reaction proceeds through an initial N-alkylation of the aminophenol, followed by an intramolecular cyclization and subsequent oxidation to form the final 2-aroylbenzoxazole structure.

Research into treatments for cystic fibrosis, a genetic disorder characterized by defective chloride ion transport, has identified aminoarylthiazole derivatives as promising corrector molecules. The synthesis of these therapeutic candidates utilizes this compound as a starting material to create the core 4-(3,4-dichlorophenyl)thiazole structure. These derivatives have been investigated for their ability to correct the underlying cellular defects in chloride transport, demonstrating the direct link between this simple ketone and the development of potential new therapies for genetic diseases.

Table 2: Heterocyclic Synthesis from this compound

Starting MaterialKey Reagent(s)Product ClassApplication Area
This compoundBromine, ThioureaSubstituted Aryl AminothiazolesMedicinal Chemistry Scaffolds
2-Bromo-3',4'-dichloroacetophenone2-Aminophenol2-AroylbenzoxazolesMaterials Science, Medicinal Chemistry chemicalbook.com
This compoundThiourea (via Hantzsch reaction)Aminoarylthiazole DerivativesCystic Fibrosis Research

Building Block for Complex Organic Molecules

Beyond its role in specific heterocyclic syntheses, this compound is a fundamental building block for constructing more intricate molecular architectures. Its reaction with sodium methoxide (B1231860) in methanol, for example, yields 4-(3,4-dichlorophenyl)-1-tetralone, a complex polycyclic ketone. alfa-industry.com This transformation demonstrates how the relatively simple acetophenone (B1666503) structure can be elaborated into more complex frameworks, which are themselves valuable intermediates in multi-step syntheses, such as in the production of the antidepressant Sertraline. alfa-industry.comchemicalbook.com

Emerging Research Areas and Future Directions

Development of Green Chemistry Approaches for 3',4'-Dichloroacetophenone Synthesis

The chemical industry's shift towards sustainability has spurred the development of environmentally friendly methods for synthesizing this compound. Traditional synthesis often involves stoichiometric amounts of hazardous catalysts like aluminum trichloride (B1173362) (AlCl₃) and toxic acylating agents. researchgate.netresearchgate.net Green chemistry approaches aim to mitigate these issues by employing reusable catalysts, safer solvents, and more atom-economical processes. researchgate.net

Catalyst Innovations:

Solid Acid Catalysts: Researchers are exploring the use of solid acid catalysts, such as zeolites, ion-exchange resins, metallic oxides, and heteropolyacids, to replace conventional Lewis acids. researchgate.netresearchgate.net These materials are often reusable, less corrosive, and can be easily separated from the reaction mixture, reducing waste. researchgate.netresearchgate.net For instance, zinc oxide (ZnO) has been shown to effectively catalyze the Friedel-Crafts acylation of aromatic compounds under solvent-free conditions at room temperature and can be reused multiple times. researchgate.net

Metal Triflates: Metal triflates are being investigated as water-compatible Lewis acid catalysts that can be recycled and used in milder reaction conditions. nih.gov Their high catalytic activity and tolerance to water make them a promising green alternative. nih.gov

Ionic Liquids: Ionic liquids are being explored as both catalysts and solvents in Friedel-Crafts acylation. dcu.iersc.org Their low volatility and tunable properties offer potential advantages in terms of reaction efficiency and product separation. dcu.ie Some ionic liquids can be designed to be "switchable," allowing for easier recovery and reuse. rsc.org

Alternative Reagents and Conditions:

Acetic Anhydride (B1165640): Replacing more hazardous acylating agents like acetyl chloride with acetic anhydride is a key strategy. google.com While still requiring a catalyst, acetic anhydride is generally less volatile and corrosive. google.com

Solvent-Free and Aqueous Systems: Conducting reactions in solvent-free conditions or in water minimizes the use of volatile organic compounds (VOCs). researchgate.netresearchgate.net Ultrasound and microwave irradiation are also being employed to enhance reaction rates and reduce energy consumption. nih.govtandfonline.com

A comparative look at traditional versus green synthesis methods highlights the significant strides being made:

FeatureTraditional Method (e.g., Friedel-Crafts with AlCl₃)Emerging Green Methods
Catalyst Stoichiometric AlCl₃ (hazardous, corrosive) researchgate.netCatalytic solid acids, metal triflates, ionic liquids (reusable, less toxic) researchgate.netresearchgate.netnih.gov
Solvent Often uses chlorinated solvents or excess reactants researchgate.netSolvent-free, water, or recyclable ionic liquids researchgate.netdcu.ieresearchgate.net
Byproducts Large amounts of acidic wasteReduced waste streams due to catalyst recycling
Energy Often requires high temperatures for extended periods Can be enhanced by microwave or ultrasound, potentially lowering energy input nih.govtandfonline.com

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of this compound are being actively investigated for their potential in treating a range of diseases. The core acetophenone (B1666503) structure serves as a valuable scaffold for developing new pharmacological agents. nih.govnih.gov

Anticancer Potential: Recent studies have identified dichloroacetophenone derivatives as promising anticancer agents. One significant area of research is their ability to inhibit pyruvate (B1213749) dehydrogenase kinase (PDK). dovepress.complos.org PDKs are enzymes that are often overexpressed in cancer cells and contribute to the "Warburg effect," a metabolic shift where cancer cells favor glycolysis even in the presence of oxygen. dovepress.comnih.gov By inhibiting PDK, these compounds can help to reverse this effect and make cancer cells more susceptible to apoptosis (programmed cell death). plos.org A 2024 study reported the discovery of novel dichloroacetophenone biphenylsulfone ether derivatives that potently inhibit PDHK1, with some compounds showing promising therapeutic efficacy in a lung cancer xenograft mouse model. dovepress.com

Other Therapeutic Areas:

Neurodegenerative Diseases: Acetophenone derivatives are being explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. researchgate.net

Antimicrobial and Antifungal Activity: The acetophenone scaffold is a common feature in compounds with antimicrobial and antifungal properties. nih.govmdpi.com

Anti-inflammatory Effects: Certain acetophenone derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammation-associated diseases. nih.govnih.gov

The exploration of these novel biological targets is often guided by the specific substitutions on the acetophenone ring, which can significantly alter the compound's biological activity. researchgate.net

Advanced Material Science Applications (excluding basic physical properties)

Beyond its use in biological applications, this compound and its derivatives are finding a place in the development of advanced materials. The presence of the reactive ketone group and the dichlorinated phenyl ring allows for its incorporation into various polymer and material structures. biosynth.com

Polymer Synthesis: this compound can serve as a monomer or a precursor for monomers in the synthesis of specialized polymers. biosynth.com Its structure can impart specific properties, such as thermal stability and flame retardancy, to the resulting polymer chains.

Luminescent Materials: Research has shown that compounds derived from dichloroacetophenone can exhibit interesting photophysical properties. For example, dihydrothieno[2,3-c]isoquinolines, which can be synthesized from related structures, have been explored as luminescent materials for applications in fluorescent sensors and light-emitting devices. acs.org

Corrosion Inhibitors: The heteroatoms (oxygen and chlorine) in this compound make it and its derivatives potential candidates for use as corrosion inhibitors. acs.org These compounds can adsorb onto metal surfaces and form a protective layer, preventing corrosion. Triazole derivatives of dichloroacetophenone have been synthesized and investigated for their ability to protect mild steel in acidic solutions. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and the development of this compound derivatives is no exception. tandfonline.comnih.govmednexus.org These computational tools can significantly accelerate the design and optimization of new compounds with desired properties.

Key Applications of AI/ML:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.comresearchgate.net By training on a dataset of known compounds, these models can predict the activity of new, untested derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. nih.govresearchgate.net This can dramatically reduce the time and cost associated with experimental screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties. researchgate.net These models can learn the underlying principles of molecular design from existing data and generate novel structures based on the this compound scaffold that are optimized for a particular therapeutic target.

Prediction of Physicochemical and ADMET Properties: Machine learning models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties based on its structure. nih.govnih.gov This allows for the early identification of compounds that are likely to have poor pharmacokinetic profiles, saving significant resources.

One notable tool in this area is the PASS (Prediction of Activity Spectra for Substances) program, which can predict a wide range of biological activities for a given chemical structure based on a large training set of known compounds. researchgate.netbmc-rm.orgway2drug.com Such computational tools empower researchers to make more informed decisions and to explore the chemical space around this compound more efficiently. bmc-rm.orgmdpi.com

Q & A

Q. What are the recommended synthetic routes for 3',4'-Dichloroacetophenone?

The compound is typically synthesized via Friedel-Crafts acylation of 3,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purity is confirmed by melting point analysis (72–76°C) and spectroscopic methods (NMR, IR). Custom synthesis protocols often optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts .

Q. How is the purity of this compound validated in experimental settings?

Key methods include:

  • Melting Point Analysis : Consistent with literature values (72–76°C) .
  • Spectroscopy :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl vibrations (~700–800 cm⁻¹) .
  • NMR : ¹H NMR shows the acetyl group singlet (~2.6 ppm) and aromatic protons (δ 7.5–8.0 ppm). ¹³C NMR confirms the ketone carbon (~195 ppm) .

Q. What safety precautions are critical when handling this compound?

The compound is toxic if swallowed (H302) and causes skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and store at ambient temperatures. Respiratory protection is advised due to potential irritation (H335) .

Advanced Research Questions

Q. How can molecular modeling guide the design of this compound analogs for PDHK1 inhibition?

Computational docking studies identify interactions with PDHK1’s allosteric pocket (e.g., hydrophobic interactions with Phe180 and Tyr411). Modifications to the acetophenone core (e.g., biphenylsulfone ether substituents) enhance binding affinity, as validated by IC₅₀ values (e.g., 86 nM for optimized derivatives) .

Q. What strategies resolve contradictions in spectral data for structurally similar dichloroacetophenone derivatives?

Use advanced NMR techniques:

  • DEPT-135 : Differentiates CH₃, CH₂, and CH groups in complex mixtures.
  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals and assigns regiochemistry (e.g., distinguishing 3',4' from 2',4' isomers) .

Q. How does this compound disrupt cancer metabolism in preclinical models?

As a PDHK1 inhibitor, it blocks pyruvate dehydrogenase phosphorylation, forcing cancer cells to shift from glycolysis to oxidative phosphorylation. In vivo studies in NSCLC xenograft models show reduced tumor growth (e.g., 40–50% inhibition at 50 mg/kg doses) .

Q. What experimental controls are essential in SAR studies of dichloroacetophenone derivatives?

Include:

  • Positive Controls : Known PDHK1 inhibitors (e.g., dichloroacetate) to benchmark activity.
  • Negative Controls : Non-chlorinated acetophenone analogs to isolate the role of halogens.
  • Metabolic Stability Assays : Liver microsomes to assess pharmacokinetic liabilities (e.g., CYP450 metabolism) .

Methodological Notes

  • Synthesis Optimization : Adjust acetyl chloride stoichiometry and reaction time to reduce diacetylated byproducts .
  • Analytical Cross-Validation : Cross-reference melting points with GC-MS or HPLC to confirm batch consistency, especially when sourcing from custom suppliers .
  • In Vivo Dosing : Administer via intraperitoneal injection in PEG-400/water (1:1) to enhance solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.